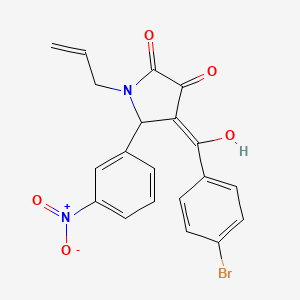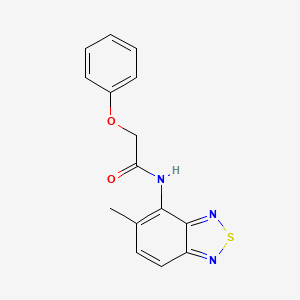![molecular formula C24H22N4O3 B3920687 (5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3920687.png)
(5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
描述
The compound (5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine core, followed by the introduction of the pyrrol and pyridine rings through various substitution reactions. Common reagents used in these reactions include:
- Pyridine derivatives
- Pyrrol derivatives
- Aromatic aldehydes
The reaction conditions often require:
- Anhydrous solvents such as dichloromethane or toluene
- Catalysts like Lewis acids (e.g., AlCl3)
- Temperature control to ensure the stability of intermediates
Industrial Production Methods: Industrial production of this compound may involve:
- Batch reactors for controlled synthesis
- Continuous flow reactors for large-scale production
- Purification techniques such as recrystallization and chromatography to ensure high purity
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Using oxidizing agents like potassium permanganate or hydrogen peroxide
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride
- Substitution : Nucleophilic or electrophilic substitution reactions
- Oxidation : Potassium permanganate in acidic or neutral medium
- Reduction : Sodium borohydride in methanol or ethanol
- Substitution : Halogenated solvents and catalysts like palladium on carbon
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation : Formation of carboxylic acids or ketones
- Reduction : Formation of alcohols or amines
- Substitution : Introduction of various functional groups like halides or alkyl groups
科学研究应用
This compound has diverse applications in scientific research, including:
- Chemistry : Used as a building block for synthesizing more complex molecules
- Biology : Potential applications in studying enzyme interactions and metabolic pathways
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
- Industry : Utilized in the development of new materials and chemical processes
作用机制
The mechanism by which this compound exerts its effects involves:
- Molecular Targets : Binding to specific enzymes or receptors in biological systems
- Pathways Involved : Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis
相似化合物的比较
Similar Compounds:
- Dichloroaniline : Aniline derivatives with chlorine substitutions
- Flubendiamide : A phthalic acid diamide used as an insecticide
Uniqueness: This compound is unique due to its specific substitution pattern and the combination of pyrimidine, pyrrol, and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-4-17-7-9-19(10-8-17)28-23(30)21(22(29)26-24(28)31)13-18-12-15(2)27(16(18)3)20-6-5-11-25-14-20/h5-14H,4H2,1-3H3,(H,26,29,31)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIYKLARIBDFJO-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CN=CC=C4)C)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CN=CC=C4)C)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methylbenzyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3920608.png)


![(5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3920626.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B3920630.png)
![3-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methylphenyl)-3-oxopropanamide](/img/structure/B3920637.png)
![N,2-diethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide](/img/structure/B3920644.png)
![2-(dimethylamino)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B3920668.png)
![3-(1H-benzimidazol-1-yl)-N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B3920671.png)
![N-(2-methoxybenzyl)-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}prop-2-en-1-amine](/img/structure/B3920695.png)
![7-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3920697.png)
![2-chloro-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]phenol](/img/structure/B3920700.png)
![(3S,4S)-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B3920708.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-bromobenzoate](/img/structure/B3920713.png)
